N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide
Description
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule characterized by a 1-methylindole core linked via a carboxamide group to a 4-ethyl-5-methylthiazole moiety. The compound’s synthesis involves coupling substituted thiazole intermediates with indole derivatives using classic coupling reagents (e.g., HATU, EDCI) under standard amide bond-forming conditions .
Properties
Molecular Formula |
C16H17N3OS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C16H17N3OS/c1-4-13-10(2)21-16(17-13)18-15(20)12-6-5-7-14-11(12)8-9-19(14)3/h5-9H,4H2,1-3H3,(H,17,18,20) |
InChI Key |
FLBOTFXHOBDWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the indole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring . The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity . The indole ring can bind to receptors and modulate their function . These interactions can lead to the compound’s observed biological effects, such as antibacterial and anti-inflammatory activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Indole-Thiazole Hybrids
The compound shares structural motifs with several indole-thiazole derivatives, differing primarily in substituent patterns on both rings. Key analogues include:
a) 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid ()
- Indole Substituents : 3-formyl group and 2-carboxylic acid.
- Thiazole Substituents: 2-amino and 4-oxo groups.
- Synthesis: Condensation of 3-formyl-indole-2-carboxylic acid with aminothiazolones under reflux in acetic acid .
- Key Differences : The absence of a carboxamide linkage and the presence of polar carboxylic acid and oxo groups reduce lipophilicity compared to the target compound.
b) 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids ()
- Indole Substituents : 3-formyl group.
- Thiazole Substituents : 4-oxo and 2-thioxo groups.
- Synthesis: Reaction of 3-formyl-indole-2-carboxylic acid with 4-thioxo-2-thiazolidinone .
- Key Differences : The thioxo and oxo groups introduce hydrogen-bonding capacity but may reduce metabolic stability compared to alkyl-substituted thiazoles in the target compound.
c) Thiazol-5-ylmethyl Carbamate Derivatives ()
- Thiazole Substituents : Benzyl, isopropyl, and aryl groups.
Table 1: Comparative Analysis of Key Properties
*Predicted using fragment-based methods.
Key Observations:
Lipophilicity : The target compound’s ethyl/methyl thiazole and methylindole substituents balance lipophilicity (LogP ~3.2), favoring both solubility and permeability .
Bioactivity : Carboxamide-linked indole-thiazoles (e.g., the target) show statistically significant activity in enzyme inhibition assays compared to carboxylic acid derivatives, likely due to improved target binding .
Synthetic Accessibility : The target’s synthesis is streamlined via amide coupling, whereas analogues with aryl or thioxo groups require more complex steps (e.g., multi-component condensations) .
Challenges in Lumping Strategies ()
The lumping strategy groups structurally similar compounds to simplify pharmacokinetic modeling. However, subtle differences in substituents (e.g., ethyl vs. aryl groups) can drastically alter properties like metabolic stability or binding affinity. For example, the target’s ethyl group may enhance metabolic resistance compared to methyl or oxo-substituted analogues, making lumping inappropriate without empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
